molecular formula C16H15N3OS B2968303 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-72-8

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2968303
CAS No.: 851980-72-8
M. Wt: 297.38
InChI Key: ZSTWSDNAHDWVRM-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4,6-dimethylbenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. The presence of dimethyl groups at positions 4 and 6 enhances its lipophilicity and potentially its ability to interact with biological membranes .

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-8-11(2)14-13(9-10)21-16(17-14)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTWSDNAHDWVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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